molecular formula C11H16N2O2 B1324999 N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 882016-49-1

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1324999
CAS No.: 882016-49-1
M. Wt: 208.26 g/mol
InChI Key: ALJCDLWGLGUXGZ-UHFFFAOYSA-N
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Description

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-hydroxymethyl-2-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 5-Carboxypyridin-2-yl-2,2-dimethyl-propionamide.

    Reduction: N-(5-Aminomethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes involved in the synthesis of collagen, thereby reducing fibrosis . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

IUPAC Name

N-[5-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-5-4-8(7-14)6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJCDLWGLGUXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640087
Record name N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882016-49-1
Record name N-[5-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(5-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (6.96 g) under an argon atmosphere in MeOH (120 mL) was cooled to 0° C. and then treated portion wise with sodium borohydride (1.289 g). The cooling bath was removed, stirring was continued for 30 minutes and the reaction mixture was partitioned between half-saturated aqueous NH4Cl and AcOEt. The layers were separated, the organic layer dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified by flash chromatography (heptane/AcOEt 1:1 to 1:2) to give N-(5-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (3.4 g) as a crystalline white solid. MS (ESI): 209.2 (MH+).
Quantity
6.96 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.289 g
Type
reactant
Reaction Step Two

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